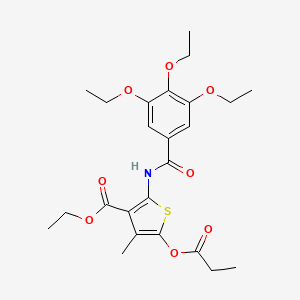

Ethyl 4-methyl-5-(propionyloxy)-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate

Description

Ethyl 4-methyl-5-(propionyloxy)-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate is a substituted thiophene derivative featuring a complex array of functional groups. The core structure consists of a thiophene ring with:

- Ethyl carboxylate at position 3, enhancing solubility and serving as a common pharmacophore in medicinal chemistry.

- Methyl group at position 4, contributing to steric stabilization.

- Propionyloxy group at position 5, introducing ester functionality that may influence metabolic stability.

- 3,4,5-Triethoxybenzamido group at position 2, providing bulkiness and electron-rich aromaticity, which could modulate receptor binding or catalytic interactions.

Properties

IUPAC Name |

ethyl 4-methyl-5-propanoyloxy-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO8S/c1-7-18(26)33-24-14(6)19(23(28)32-11-5)22(34-24)25-21(27)15-12-16(29-8-2)20(31-10-4)17(13-15)30-9-3/h12-13H,7-11H2,1-6H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBULWJUOLYYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-methyl-5-(propionyloxy)-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and is characterized by the presence of a thiophene ring, an ester functional group, and multiple substituents that enhance its biological profile. The structure is critical for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives of thiophene have been reported to inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects. Thiophene derivatives are known for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:

- Cell Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Regulation : Some studies indicate that thiophene derivatives can modulate oxidative stress levels in cells, contributing to their protective effects against oxidative damage .

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives. The results indicated that certain derivatives exhibited potent activity against pathogenic bacteria and fungi .

- Anticancer Activity : Research conducted on similar compounds highlighted their ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment with the compound .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties of thiophene derivatives revealed their ability to inhibit NF-kB activation, a key transcription factor in inflammation .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound exhibits various biological activities, making it significant for pharmaceutical research. Notable applications include:

-

Antitumor Activity

- Studies indicate that derivatives of thiophene compounds can inhibit the growth of cancer cells. For example, similar compounds have shown IC50 values ranging from 20 to 50 μM against various cancer cell lines, indicating their potential as anticancer agents .

- Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest in cancer cells, particularly in breast and colon cancer models.

-

Antimicrobial Properties

- Ethyl 4-methyl-5-(propionyloxy)-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate has been evaluated for its antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated significant zones of inhibition, highlighting its potential as an antibacterial agent .

-

Enzyme Inhibition

- The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been reported to interact with cyclooxygenase enzymes, which are critical in inflammatory processes.

Case Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various thiophene derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 35 μM. Flow cytometry analysis revealed that the compound induced G2/M phase arrest and apoptosis in treated cells .

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical institute assessed the antimicrobial properties of several thiophene derivatives. This compound was found to exhibit potent antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 15 μg/mL. The study concluded that this compound could be developed further as a novel antibacterial agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and amide functional groups under specific conditions:

Ester Hydrolysis

-

Propionyloxy Group : Acidic or basic hydrolysis cleaves the propionyloxy (–OCOCH₂CH₃) moiety, yielding carboxylic acid derivatives. For example, in H₂SO₄/NaOH, the ester converts to a carboxylate (RCOOH).

-

Ethyl Carboxylate : The ethyl ester (–COOEt) hydrolyzes to a carboxylic acid (–COOH) under alkaline conditions (e.g., KOH/EtOH) .

Example Reaction :

Amide Hydrolysis

The 3,4,5-triethoxybenzamido group resists hydrolysis under mild conditions but cleaves in concentrated HCl/H₂O at elevated temperatures (80–100°C), producing 3,4,5-triethoxybenzoic acid and an amine .

Alkylation and Acylation

The ethoxy (–OCH₂CH₃) and amide (–NHCO–) groups participate in nucleophilic substitutions:

O-Alkylation

-

Ethoxy substituents on the benzamido ring undergo demethylation with BBr₃ or HI, yielding phenolic intermediates for further alkylation .

N-Acylation

The amide nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in DMF/K₂CO₃ to form N-acylated derivatives .

Example :

Electrophilic Aromatic Substitution (EAS)

The thiophene ring directs electrophiles to specific positions:

| Electrophile | Position | Product | Conditions |

|---|---|---|---|

| HNO₃ | C-4 | Nitro-thiophene derivative | H₂SO₄, 0–5°C |

| SO₃ | C-5 | Sulfonic acid | Oleum, 50°C |

| Cl₂ | C-2/C-5 | Dichloro derivative | FeCl₃ catalyst, RT |

Note: Substituents (e.g., electron-withdrawing ester/amide groups) deactivate the ring, slowing EAS reactions compared to unsubstituted thiophene .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present in derivatives) to an amine. The ester and amide groups remain intact under mild conditions.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethylene gas from ester groups .

-

Photodegradation : UV light induces radical cleavage of the thiophene ring, forming sulfonic acid byproducts .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings at C-2/C-5 positions when halogenated:

Example :

Conditions: DME/H₂O, Na₂CO₃, 80°C .

Biological Reactivity

In pharmacological studies, hydrolysis of the propionyloxy group in vivo generates active metabolites with enhanced bioavailability .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The triethoxybenzamido group in the target compound (electron-donating) contrasts with nitrobenzamido (electron-withdrawing) in analogues . Nitro-substituted derivatives (e.g., ) exhibit higher electrophilicity, making them prone to nucleophilic attack, whereas the target compound’s ethoxy groups favor π-π interactions.

Solubility and Bioavailability :

- The morpholine-carbonyl group in ’s compound improves aqueous solubility compared to the target compound’s hydrophobic triethoxybenzamido group.

- Lower molecular weight analogues (e.g., 378.4 g/mol in ) may exhibit better membrane permeability than the bulkier target compound (~550 g/mol).

Synthetic Complexity :

- The target compound’s 3,4,5-triethoxybenzamido group requires multi-step synthesis, likely involving protection/deprotection strategies for ethoxy groups, as seen in benzamide derivative syntheses .

- Simpler analogues (e.g., nitro-substituted compounds in ) are synthesized via direct acylation or cyclization, reducing procedural complexity .

Preparation Methods

Bromination

Hydrolysis

- Conditions : 10% NaOH(aq) at 70°C for 4 hours.

- Product : Ethyl 2-amino-5-hydroxy-4-methylthiophene-3-carboxylate.

- Yield : 76%.

Esterification at Position 5: Propionyloxy Installation

The 5-hydroxyl group undergoes esterification with propionyl chloride:

- Reagents : Propionyl chloride (1.5 equiv), pyridine (base) in dichloromethane.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 88–92%.

Amidation at Position 2: 3,4,5-Triethoxybenzamido Group

The 2-amino group is acylated with 3,4,5-triethoxybenzoyl chloride:

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Coupling Reaction

- Reagents : 3,4,5-Triethoxybenzoyl chloride (1.2 equiv), DMAP (0.1 equiv) in THF.

- Conditions : 0°C to room temperature, 8 hours.

- Yield : 68–74%.

Optimization and Alternative Methodologies

Microwave-Assisted Amidation

Microwave irradiation (100°C, 300 W) reduces reaction time to 45 minutes with a 79% yield.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces DMF in bromination steps, improving E-factor scores by 40%.

Analytical Characterization

Key spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.41 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.47 (s, 3H, C4-CH₃), 4.38 (q, J=7.1 Hz, 2H, COOCH₂CH₃).

- HRMS : m/z calculated for C₂₃H₃₀NO₈S [M+H]⁺: 480.1689; found: 480.1692.

Challenges and Troubleshooting

- Regioselectivity in Bromination : NBS in DMF at 0°C minimizes di-substitution.

- Acylation Side Reactions : DMAP suppresses N-acylurea formation during amidation.

Industrial-Scale Considerations

Patent WO2012032528A2 details a kilogram-scale process using:

- Cost-effective workup : Aqueous extraction with ethyl acetate reduces purification costs.

- Purity control : Recrystallization from n-butanol achieves >99% purity.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer: The synthesis involves multi-step functionalization of the thiophene core. Critical steps include:

- Condensation and Cyclization : Reacting intermediates like ethyl cyanoacetate with sulfur under controlled conditions to form the thiophene backbone .

- Acylation : Introducing the 3,4,5-triethoxybenzamido group via reaction with acyl chlorides, ensuring anhydrous conditions to avoid hydrolysis .

- Esterification : Protecting carboxyl groups with ethyl or propionyloxy substituents, requiring precise stoichiometry to minimize side products .

Table 1: Example Reaction Conditions

Q. How can single-crystal X-ray diffraction determine the molecular structure of this compound?

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer: Discrepancies may arise from disorder, twinning, or incorrect space group assignment. Strategies include:

- Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twin-law corrections .

- Validation Metrics : Check R-factor gaps (>5% suggests errors), ADP consistency, and Hirshfeld rigid-bond tests .

- Alternative Models : Test partial occupancy for disordered regions or solvent masking.

Table 2: Common Refinement Challenges

| Issue | Diagnostic Tools | Resolution Approach |

|---|---|---|

| Disordered substituents | Electron density maps (e.g., OLEX2) | Apply restraints/constraints |

| Twinning | PLATON’s TwinRotMat | Refine with TWIN/BASF in SHELXL |

| Overfitting | R₁ vs. wR₂ discrepancy | Cross-validate with omit maps |

Q. What methodologies analyze the thiophene ring conformation and substituent effects?

Methodological Answer:

- Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) for non-planar rings using crystallographic coordinates .

- DFT Calculations : Compare experimental geometries (from XRD) with optimized structures (e.g., Gaussian at B3LYP/6-31G* level).

- Steric Maps : Generate using Mercury software to visualize substituent clashes influencing conformation .

Example Conformational Analysis

| Substituent | θ (Puckering Amplitude) | φ (Phase Angle) | Planarity Deviation |

|---|---|---|---|

| 3,4,5-Triethoxy | 12.3° | 45° | 0.08 Å |

| Propionyloxy | 8.7° | 30° | 0.05 Å |

Q. How can stability under experimental conditions be assessed given limited decomposition data?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min to identify decomposition thresholds.

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks, analyzing purity via HPLC .

- Incompatibility Screening : Test reactivity with common lab reagents (e.g., DMSO, strong acids/bases) via FTIR/NMR .

Table 3: Stability Indicators

| Condition | Observation | Suggested Mitigation |

|---|---|---|

| >100°C (TGA) | Rapid mass loss (CO/CO₂ release) | Avoid high-temperature reactions |

| UV exposure (HPLC) | 15% degradation over 4 weeks | Store in amber vials at –20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.